1-(3-Furoyl)piperazine

Descripción general

Descripción

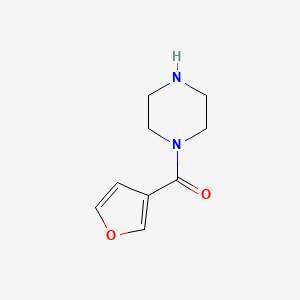

1-(3-Furoyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a furoyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and furoyl moieties endows it with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Furoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with furoyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and furoyl chloride

Solvent: Anhydrous dichloromethane

Base: Triethylamine

Temperature: Room temperature

Reaction Time: Several hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a solid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Furoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group may yield furan-2-carboxylic acid, while reduction can produce 3-furanmethanol.

Aplicaciones Científicas De Investigación

1-(3-Furoyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(3-Furoyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Furoyl)piperazine

- 1-(4-Furoyl)piperazine

- 1-(Tetrahydro-2-furoyl)piperazine

Comparison

1-(3-Furoyl)piperazine is unique due to the position of the furoyl group on the piperazine ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, 1-(2-Furoyl)piperazine may exhibit different binding affinities and selectivities towards biological targets compared to this compound. Additionally, the electronic and steric effects imparted by the furoyl group can vary, leading to distinct chemical behaviors.

Actividad Biológica

1-(3-Furoyl)piperazine is a heterocyclic organic compound that combines a piperazine ring with a furoyl group, making it of significant interest in medicinal chemistry and materials science. The unique structural features of this compound contribute to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H12N2O2 and a molecular weight of approximately 192.22 g/mol. The compound's structure can be represented as follows:

The presence of both the furoyl and piperazine moieties is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may act through:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can modulate their activity, which is critical in therapeutic applications.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, particularly Gram-positive bacteria.

- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential anticancer properties .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Notably:

- Gram-positive bacteria : It demonstrated significant inhibitory effects on strains such as Staphylococcus aureus and Micrococcus luteus.

- Gram-negative bacteria : While less effective than against Gram-positive strains, some derivatives showed activity against Salmonella typhimurium and Bordetella bronchiseptica.

The Minimum Inhibitory Concentration (MIC) values for these activities vary but indicate promising potential as an antimicrobial agent .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : It activates apoptotic pathways leading to increased caspase activity in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several furoyl-piperazine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The study utilized disc diffusion methods to assess inhibition zones, confirming its potential as a lead compound for developing new antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating strong potential for further development as an anticancer therapeutic agent.

Comparison with Related Compounds

To understand the specificity and potency of this compound, it is valuable to compare it with similar compounds such as 1-(2-Furoyl)piperazine and 1-(4-Furoyl)piperazine.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Significant | Broad spectrum against Gram+ |

| 1-(2-Furoyl)piperazine | Moderate | Moderate | Different binding affinities |

| 1-(4-Furoyl)piperazine | Low | Minimal | Less effective than 3-position |

The position of the furoyl group significantly influences both the chemical reactivity and biological activity of these compounds.

Propiedades

IUPAC Name |

furan-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYHMMSELUVQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585500 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885326-62-5 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.